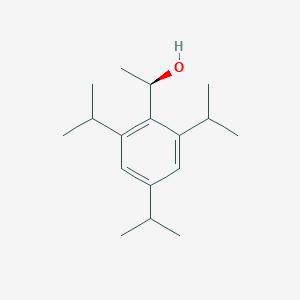

(R)-1-(2,4,6-Triisopropylphenyl)ethanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R)-1-[2,4,6-tri(propan-2-yl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O/c1-10(2)14-8-15(11(3)4)17(13(7)18)16(9-14)12(5)6/h8-13,18H,1-7H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKPQIIFUMKNLF-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chirality and Stereochemical Control in Modern Synthetic Chemistry

Chirality is a fundamental property of molecules that lack an internal plane of symmetry, resulting in their existence as a pair of non-superimposable mirror images known as enantiomers. wikipedia.org This three-dimensional asymmetry is a critical consideration in synthetic chemistry because the different enantiomers of a molecule can exhibit vastly different biological activities. In pharmacology, one enantiomer of a drug may provide a desired therapeutic effect, while the other could be inactive or even harmful. researchgate.net Consequently, the ability to selectively synthesize a single enantiomer is a crucial objective in the creation of safe and effective medicines. sigmaaldrich.com

Achieving this selectivity requires precise stereochemical control during a chemical reaction. Chemists employ several strategies to influence the formation of one stereoisomer over another, a field known as asymmetric synthesis. numberanalytics.com Key methods include the use of chiral catalysts, which can direct a reaction toward a specific stereochemical outcome, and the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to guide the stereochemistry of a subsequent reaction, after which it is removed. wikipedia.org This approach allows for the reliable creation of new stereocenters with a predictable configuration.

Positioning of R 1 2,4,6 Triisopropylphenyl Ethanol As a Key Chiral Building Block

(R)-1-(2,4,6-Triisopropylphenyl)ethanol, known commercially as (R)-Stericol®, is recognized as a valuable chiral auxiliary for asymmetric synthesis. sigmaaldrich.commagtech.com.cn Chiral alcohols and their derivatives are foundational building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules. magtech.com.cnresearchgate.net The utility of this compound lies in its defined stereochemistry at the carbon atom bearing the hydroxyl group, combined with the unique steric properties of its bulky aryl substituent.

When used as a chiral auxiliary, the alcohol is temporarily incorporated into a reactant molecule. The inherent chirality of the auxiliary then directs the approach of incoming reagents, favoring the formation of one diastereomer of the product over the other. researchgate.net After the desired stereocenter has been created, the auxiliary can be cleaved from the product and potentially recycled, making the process more efficient. The robust structure and specific stereochemical configuration of this compound make it an important tool for chemists seeking to construct complex chiral molecules with a high degree of stereochemical precision.

Influence of the Bulky 2,4,6 Triisopropylphenyl Moiety on Reactivity and Stereoselectivity

Strategies for Enantioselective Preparation and Scale-Up

The asymmetric synthesis of this compound has been approached through several methodologies, aiming for high enantiomeric purity and scalability. One prominent strategy involves the enantioselective reduction of the corresponding prochiral ketone, 1-(2,4,6-triisopropylphenyl)ethanone.

Continuous flow technologies have emerged as a powerful tool for scaling up enantioselective reactions, offering increased productivity compared to traditional batch processes. nih.gov Microfluidic and mesofluidic screening can be employed to optimize reaction conditions, leading to a significant acceleration of reaction times. nih.gov For instance, reactions that might take 24 hours in a batch setup can achieve high conversion in about 60 minutes under microfluidic conditions. nih.gov This rapid optimization allows for a swift transition to larger-scale production, potentially increasing productivity by nearly 200 times. nih.gov

Another scalable approach is the use of biocatalysis, specifically through enzyme-catalyzed kinetic resolutions. This method can provide both enantiomers of a racemic alcohol with excellent enantiopurity when a highly enantioselective enzyme is used. jocpr.com Lipases, in particular, are widely used for the kinetic resolution of secondary alcohols due to their commercial availability and high enantioselectivity. jocpr.comnih.gov

| Strategy | Key Features | Advantages | Challenges |

|---|---|---|---|

| Continuous Flow Asymmetric Catalysis | Utilizes micro- and mesofluidic reactors for rapid optimization and scale-up. | Significant increase in productivity, faster reaction times. nih.gov | Requires specialized equipment and process development. |

| Enzyme-Catalyzed Kinetic Resolution | Employs enzymes like lipases to selectively acylate one enantiomer of a racemic alcohol. jocpr.com | High enantioselectivity, access to both enantiomers, environmentally friendly. jocpr.comnih.gov | Limited to 50% theoretical yield for the desired enantiomer, requires separation of product and unreacted starting material. |

Mechanistic Investigations of Reduction Reactions for its Formation

The formation of this compound is predominantly achieved through the stereoselective reduction of 1-(2,4,6-triisopropylphenyl)ethanone. Understanding the mechanism of this reduction is crucial for optimizing reaction conditions and achieving high stereoselectivity.

Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com In the context of reducing 1-(2,4,6-triisopropylphenyl)ethanone, the goal is to selectively produce the (R)-enantiomer of the alcohol. This is often accomplished using chiral reducing agents or catalysts.

The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the asymmetric reduction of prochiral ketones. researchgate.net While traditionally it was believed that steric repulsion was the primary factor dictating enantioselectivity, recent studies suggest that London dispersion interactions between the catalyst and the substrate play a significant, if not dominant, role. researchgate.net This understanding allows for the rational design of catalysts to improve selectivity for challenging substrates.

The bulky 2,4,6-triisopropylphenyl group exerts significant steric hindrance around the carbonyl group of 1-(2,4,6-triisopropylphenyl)ethanone. nih.gov This steric bulk can profoundly influence the efficacy of reducing agents and the outcome of the reaction. The ketone fragment is significantly twisted relative to the aromatic ring due to the pressure from the ortho-isopropyl groups. nih.gov

This steric hindrance can:

Dictate the trajectory of the reducing agent's approach: The reducing agent will preferentially attack from the less hindered face of the carbonyl group, which can be exploited to achieve high diastereoselectivity or enantioselectivity, depending on the substrate and reagent.

Reduce reaction rates: The bulky substituents can impede access to the reactive center, slowing down the reaction. researchgate.net

Influence the choice of reducing agent: Smaller reducing agents may be more effective than bulkier ones in overcoming the steric hindrance.

| Factor | Description | Impact on this compound Synthesis |

|---|---|---|

| Chiral Catalyst/Reagent | A chiral entity that directs the reduction to one face of the prochiral ketone. | Essential for achieving high enantiomeric excess of the (R)-alcohol. |

| Steric Hindrance | The bulky triisopropylphenyl group restricts access to the carbonyl. nih.gov | Influences the approach of the reducing agent and can enhance stereoselectivity by exaggerating the difference between the two faces of the ketone. researchgate.net |

| Reaction Temperature | Lowering the temperature can enhance selectivity by favoring the transition state leading to the major stereoisomer. | Can be optimized to maximize the enantiomeric excess. |

| Solvent | The solvent can influence the conformation of the substrate and the catalyst, as well as the solubility of the reagents. | Choice of solvent can impact both reaction rate and stereoselectivity. |

Biocatalytic Approaches to this compound Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. mdpi.com Enzymes, operating under mild conditions, can catalyze reactions with high chemo-, regio-, and enantioselectivity. researchgate.net

Kinetic resolution is a widely used biocatalytic method for separating enantiomers from a racemic mixture. jocpr.com In the case of racemic 1-(2,4,6-triisopropylphenyl)ethanol, an enzyme, typically a lipase (B570770), is used to selectively acylate one of the enantiomers, leaving the other unreacted. jocpr.commdpi.com For example, Candida antarctica lipase B (CALB) is a versatile and commonly used enzyme for such resolutions. nih.gov

The success of a kinetic resolution depends on the enantioselectivity of the enzyme, which is quantified by the enantiomeric ratio (E). A high E value indicates that the enzyme reacts much faster with one enantiomer than the other, leading to a product and a remaining starting material with high enantiomeric excess. mdpi.com

The efficiency and selectivity of an enzyme are highly dependent on how well the substrate fits into its active site. nih.gov For sterically demanding substrates like 1-(2,4,6-triisopropylphenyl)ethanol, rational substrate design can be employed to improve enzyme recognition and performance. While direct modification of this specific substrate is not the focus, the principles of substrate design are relevant.

In broader terms, substrate specificity can be expanded by modifying the enzyme itself through protein engineering. ethz.ch Techniques like site-directed mutagenesis can be used to alter amino acid residues in the active site, thereby accommodating bulkier substrates or improving selectivity. ethz.ch Computational protein design can also be used to predict mutations that will enhance enzyme activity and enantioselectivity by optimizing the binding of the substrate to the active site. nih.gov

| Parameter | Definition | Relevance to Synthesis |

|---|---|---|

| Enantiomeric Ratio (E) | A measure of the enzyme's ability to discriminate between two enantiomers. | A high E value is crucial for achieving high enantiomeric excess in a kinetic resolution. mdpi.com |

| Conversion (c) | The percentage of the starting material that has been converted to product. | For an ideal kinetic resolution, the reaction is stopped at 50% conversion to obtain the unreacted enantiomer in high purity and yield. mdpi.com |

| Enzyme Immobilization | Attaching the enzyme to a solid support. | Improves enzyme stability and allows for easier separation and reuse of the biocatalyst. |

Conformational Analysis and Intramolecular Steric Effects

The triisopropylphenyl substituent profoundly impacts the molecular geometry of the ethanol (B145695) backbone. X-ray crystallography studies reveal significant distortions from idealized geometries to accommodate the bulky isopropyl groups. mdpi.com For instance, the bond angles within the benzene (B151609) ring associated with the isopropyl groups are larger than the standard 120°. Specifically, angles such as C(1)-C(2)-C(9) and C(1)-C(6)-C(11) are observed to be 2–4° larger than 120°, while the C(3)-C(4)-C(10) angle is even more expanded at 121–123°. mdpi.com These distortions are a direct consequence of steric repulsion between the large isopropyl substituents.

This steric hindrance is a key determinant of the molecule's reactivity. A notable example is its resistance to certain chemical transformations. In attempts to synthesize this alcohol by reducing the corresponding ketone, 1-(2,4,6-triisopropylphenyl)ethanone, mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are completely ineffective, even after prolonged reaction times. mdpi.com The ketone is also not susceptible to vapor phase transfer hydrogenation. mdpi.com Only powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of overcoming the steric shield to reduce the carbonyl group. mdpi.com This demonstrates how the triisopropylphenyl group kinetically protects the adjacent functional group from chemical attack.

| Angle Description | Observed Angle (°) | Deviation from Ideal sp² Angle (°) |

|---|---|---|

| C(1)-C(2)-C(9) / C(1)-C(6)-C(11) | ~122-124 | +2 to +4 |

| C(3)-C(4)-C(10) | ~121-123 | +1 to +3 |

Principles of Chirality Transfer and Stereoselective Induction

Chirality transfer is a fundamental process in stereoselective synthesis where the stereochemical information from a chiral molecule (like a substrate, reagent, or catalyst) is passed on to a new molecule, influencing its final stereochemistry. nih.gov In reactions involving this compound or its derivatives, the compound's inherent chirality, amplified by its significant steric bulk, can effectively control the stereochemical outcome of a reaction.

Stereoselective induction occurs when the chiral auxiliary directs the formation of a new stereocenter with a preference for one stereoisomer over others. This is often achieved through the formation of highly ordered transition states where non-covalent interactions between the chiral molecule and the reactants favor one reaction pathway. nih.gov The bulky triisopropylphenyl group can create a highly differentiated steric environment, forcing incoming reagents to approach from a specific, less hindered direction. Aromatic interactions, such as CH–π interactions, can also play a crucial role in stabilizing specific transition state geometries, further enhancing stereoselectivity. nih.gov In dynamic kinetic resolutions, where a racemic mixture is converted into a single enantiomer of a product, chiral alcohols are often used. The enzyme or catalyst selectively reacts with one enantiomer, while the other is racemized, allowing for a theoretical 100% yield of the desired enantiomerically pure product. mdpi.comencyclopedia.pub The distinct steric profile of this compound makes it a candidate for applications where high levels of stereochemical control are required.

Solid-State Stereochemistry and Supramolecular Assembly

In the solid state, molecules of this compound arrange themselves into ordered, three-dimensional structures known as crystals. The specific arrangement, or crystal packing, is governed by a combination of intermolecular forces, including hydrogen bonding and van der Waals interactions, which are heavily influenced by the molecule's shape and stereochemistry.

The primary intermolecular interaction governing the supramolecular assembly of this compound is hydrogen bonding. The hydroxyl group of the alcohol acts as both a hydrogen bond donor and acceptor, leading to the formation of specific, ordered networks. researchgate.net In the crystalline form of 1-(2,4,6-triisopropylphenyl)ethanol, all independent molecules in the asymmetric unit engage in strong O-H···O hydrogen bonds. mdpi.com These interactions link the individual molecules together, not as infinite chains or simple dimers, but as discrete tetrameric assemblies. mdpi.com This is a significant finding, as the size and nature of these assemblies are a direct result of the steric constraints imposed by the bulky substituents. The formation of these tetramers represents a balance between the directional, attractive force of the hydrogen bonds and the repulsive steric interactions of the triisopropylphenyl groups.

The sheer size of the isopropyl groups has a dramatic effect on the crystal packing and symmetry. 1-(2,4,6-Triisopropylphenyl)ethanol crystallizes in the triclinic system with the centrosymmetric space group P-1. mdpi.com A key finding is that the presence of the bulky isopropyl groups leads to the formation of tetrameric hydrogen-bonded assemblies. mdpi.com This contrasts sharply with the analogous molecule, 1-(2,4,6-trimethylphenyl)ethanol, where the smaller methyl groups allow for the formation of larger hexameric rings. mdpi.com This demonstrates that the steric demand of the alkyl substituents directly dictates the size of the supramolecular assembly. The crystal structure of the triisopropyl derivative is complex, with four independent molecules in the asymmetric unit, which then assemble into the observed tetramers with an S-S-R-R configuration. mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Independent Molecules | 4 |

| H-Bonded Assembly | Tetramer |

Applications of R 1 2,4,6 Triisopropylphenyl Ethanol As a Chiral Auxiliary and Building Block in Asymmetric Synthesis

Role in Facilitating Enantioselective Organic Transformations

In asymmetric synthesis, a chiral auxiliary functions by being attached to a prochiral substrate, directing subsequent reactions to occur on a specific face of the molecule. wikipedia.org After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered for reuse. The effectiveness of an auxiliary is determined by its ability to induce high diastereoselectivity, its ease of attachment and removal, and its availability in enantiomerically pure form.

While (R)-1-(2,4,6-Triisopropylphenyl)ethanol itself is not typically used directly as the auxiliary, it is the immediate and crucial precursor to the highly effective (R)-1-(2,4,6-triisopropylphenyl)ethylamine and its derivatives. nih.govresearchgate.net The conversion from the ethanol (B145695) to the ethylamine (B1201723) is a standard synthetic transformation that preserves the critical stereocenter. google.com The resulting amine-based auxiliary is then employed in enantioselective transformations where the sterically imposing TRIP group plays a decisive role. This group effectively blocks one face of the reactive intermediate, forcing reactions to proceed from the less hindered direction, thereby achieving high levels of asymmetric induction. nih.govresearchgate.net

Synthesis of Chiral Intermediates and Natural Product Analogs

The chiral auxiliary derived from this compound has proven to be a powerful tool for the stereocontrolled synthesis of valuable chiral building blocks, particularly derivatives of amino acids and their corresponding cyclic structures.

Construction of Cyclopentenone Derivatives

The application of the chiral auxiliary derived from this compound for the asymmetric construction of cyclopentenone derivatives is not extensively documented in the reviewed scientific literature. Methodologies for chiral cyclopentenone synthesis often rely on other catalytic systems, such as those employing rhodium or cooperative Brønsted/Lewis acids. organic-chemistry.org

Formation of γ-Butyrolactone and γ-Butyrolactam Architectures

The chiral auxiliary framework originating from this compound is particularly effective in the synthesis of γ-butyrolactam architectures. The γ-N-hydroxyamino esters, synthesized as described in section 4.2.3, serve as direct precursors to these important heterocyclic structures. These intermediates can be readily converted into the corresponding γ-lactams, which are core motifs in numerous biologically active compounds. nih.govresearchgate.net

The synthesis of γ-butyrolactones via this specific auxiliary is less commonly reported. The general synthesis of γ-butyrolactone itself can be achieved through methods like the dehydrogenation of 1,4-butanediol (B3395766) or the oxidation of tetrahydrofuran. wikipedia.orglookchem.com

Asymmetric Synthesis of γ-Amino Acid Derivatives

A significant application of the chiral auxiliary derived from this compound is in the asymmetric synthesis of γ-amino acid derivatives. Research has demonstrated its excellence when used in samarium(II) iodide (SmI₂) mediated reductive couplings. nih.govresearchgate.net

The synthetic strategy involves several key steps:

Preparation of the Hydroxylamine (B1172632): The parent (R)-ethanol is converted to the corresponding enantiopure N-hydroxy-1-(2,4,6-triisopropylphenyl)ethylamine.

Nitrones Formation: This chiral hydroxylamine is condensed with various aldehydes to form chiral nitrones. The bulky TRIP group on the chiral auxiliary dictates the facial selectivity in the subsequent step.

Reductive Coupling: The chiral nitrones are reacted with α,β-unsaturated esters in the presence of SmI₂. This coupling reaction proceeds with high yields and excellent levels of diastereomeric purity to afford γ-N-hydroxyamino esters. nih.govresearchgate.net

These adducts are valuable intermediates that can be further transformed, for example, into N-Boc-γ-amino esters. The high degree of stereocontrol is attributed to the effective shielding provided by the TRIP group of the auxiliary. nih.govresearchgate.net

| Aldehyde | α,β-Unsaturated Ester | Yield (%) | Diastereomeric Ratio (d.r.) |

| Propanal | Ethyl acrylate | 85 | >98:2 |

| Isovaleraldehyde | Ethyl acrylate | 83 | >98:2 |

| Benzaldehyde | Ethyl acrylate | 80 | >98:2 |

| Propanal | Methyl crotonate | 81 | >98:2 |

| Propanal | tert-Butyl crotonate | 90 | >98:2 |

Table 1: Representative results for the SmI₂-mediated reductive coupling using the chiral auxiliary derived from this compound. Data sourced from The Journal of Organic Chemistry, 2007. nih.gov

Novel Enantioselective Lactone Construction

While the auxiliary derived from this compound is effective for creating γ-lactam precursors, its specific application in broader, novel enantioselective lactone constructions is not a primary focus in the existing literature. Modern methods for enantioselective lactone synthesis often utilize different strategies, such as organocatalytic cascades or orthogonal tandem catalysis. rsc.orgnih.govresearchgate.net

Expedient Approaches to Chiral Cyclobutanones

The use of this compound or its derived auxiliary in synthetic routes toward chiral cyclobutanones has not been reported. The synthesis of these strained ring systems typically involves distinct methodologies, such as catalytic ring-expansion reactions or enantioselective organocatalysis. mdpi.comorganic-chemistry.org

Comparative Studies with Other Chiral Auxiliaries Bearing Bulky Aryl Groups

Direct comparative studies exhaustively detailing the performance of this compound against a range of other chiral auxiliaries with bulky aryl groups are not extensively documented in the surveyed literature. However, the principles of asymmetric induction using chiral auxiliaries allow for a general comparison based on their structural features and performance in various reaction types.

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they are removed. wikipedia.orgyork.ac.uk The effectiveness of a chiral auxiliary is often dictated by the size and positioning of its steric directing groups. Auxiliaries with bulky aryl groups are common, and their efficacy is compared based on the diastereoselectivity they impart in reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions.

Below is a comparative overview of several classes of chiral auxiliaries, some of which feature bulky aryl groups, to provide a contextual understanding of where this compound might fit.

| Chiral Auxiliary Class | Common Bulky Group(s) | Typical Applications | General Diastereoselectivity | Key Features |

| Evans Oxazolidinones | Phenyl, Benzyl (B1604629), Isopropyl | Alkylation, Aldol, Conjugate Addition | High to Excellent | Well-established and predictable stereochemical outcomes. springerprofessional.deuvic.ca |

| Camphorsultams | Camphor-derived scaffold | Alkylation, Aldol, Diels-Alder | High to Excellent | Rigid bicyclic structure provides excellent facial shielding. wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Phenyl, Methyl | Alkylation | High | Forms crystalline derivatives, facilitating purification. wikipedia.orgnih.gov |

| 8-phenylmenthol/trans-2-phenyl-1-cyclohexanol | Phenyl | Ene reactions, Pericyclic reactions | Moderate to High | Early examples of effective chiral auxiliaries. wikipedia.org |

| BINOL-based auxiliaries | Binaphthyl | Alkylation, various C-C bond formations | Varies with substrate | Axially chiral, used in a wide range of asymmetric transformations. wikipedia.org |

| Sulfur-based Auxiliaries | Isopropyl, Indene-based | Aldol reactions, Michael additions | High | Effective for specific transformations like acetate (B1210297) aldol reactions. scielo.org.mx |

| (R)-1-(Aryl)ethanol derivatives | e.g., 2,4,6-Triisopropylphenyl | Not widely documented | Potentially high due to steric bulk | The large triisopropylphenyl group is expected to provide significant steric hindrance. |

The bulky 2,4,6-triisopropylphenyl group in this compound is significantly larger than the phenyl or benzyl groups found in many common chiral auxiliaries. This substantial steric bulk would be expected to provide very effective facial shielding of a prochiral center, potentially leading to high levels of diastereoselectivity. A structurally similar compound, 1-(2,4,6-triisopropylphenyl)ethylamine, has been shown to be an excellent chiral auxiliary for nitrones in reductive coupling reactions, affording high yields and diastereomeric purity. nih.gov This suggests that the 2,4,6-triisopropylphenyl scaffold is effective in inducing asymmetry.

However, without direct experimental comparisons, it is difficult to definitively rank the performance of this compound against other auxiliaries. The choice of auxiliary is often reaction-specific, and factors such as the nature of the substrate, the reaction conditions, and the ease of removal of the auxiliary all play a crucial role in its practical application. sigmaaldrich.com

Mechanistic and Kinetic Investigations of Reactions Involving R 1 2,4,6 Triisopropylphenyl Ethanol Derivatives

Elucidation of Reaction Pathways and Rate-Determining Steps

The elucidation of reaction pathways involves identifying all the elementary steps that lead from reactants to products. openstax.org For reactions involving derivatives of (R)-1-(2,4,6-triisopropylphenyl)ethanol, this process is complicated by the steric bulk of the triisopropylphenyl group. This steric hindrance can favor certain pathways while disfavoring others, leading to unique reactivity and selectivity.

Key Research Findings:

Multi-step Mechanisms: Reactions involving these derivatives often proceed through multi-step mechanisms, which may include the formation of intermediates. libretexts.org These intermediates are typically transient species that are produced in one step and consumed in a subsequent step. openstax.org

Influence of Steric Hindrance: The bulky triisopropylphenyl group can significantly influence the energy landscape of the reaction, affecting the activation energies of different elementary steps. This can alter which step is rate-determining compared to less sterically hindered analogues.

Table 1: Hypothetical Reaction Pathway Analysis

| Step | Description | Relative Rate | Role in Overall Reaction |

| 1 | Formation of an intermediate | Slow | Rate-Determining Step |

| 2 | Nucleophilic attack on the intermediate | Fast | Product-Forming Step |

| 3 | Proton transfer | Fast | Final Product Formation |

Kinetic Analysis of Asymmetric Processes and Stereochemical Outcomes

Kinetic analysis provides quantitative data on reaction rates and how they are affected by various factors such as reactant concentrations, temperature, and catalysts. In asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product, kinetic studies are essential for understanding the factors that control stereoselectivity.

Key Research Findings:

Enantioselective Catalysis: In many asymmetric reactions, a chiral catalyst is used to create a diastereomeric transition state, leading to the preferential formation of one enantiomer. Kinetic studies can help elucidate the mechanism of catalysis and quantify the degree of stereoselectivity.

Stereochemical Control: The stereochemical outcome of a reaction is determined by the relative rates of the pathways leading to different stereoisomers. lumenlearning.comorganicchemistrybasics.com For derivatives of this compound, the inherent chirality of the starting material, coupled with the steric influence of the triisopropylphenyl group, can exert strong control over the formation of new stereocenters.

Kinetic Resolution: This is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. Kinetic analysis is fundamental to developing efficient kinetic resolution protocols.

Table 2: Kinetic Data for a Hypothetical Asymmetric Reaction

| Catalyst | Temperature (°C) | Enantiomeric Excess (ee %) | Rate Constant (k, s⁻¹) |

| Catalyst A | 25 | 95 | 0.015 |

| Catalyst A | 0 | 98 | 0.005 |

| Catalyst B | 25 | 85 | 0.020 |

| Catalyst B | 0 | 90 | 0.008 |

Influence of Steric Hindrance on Reaction Mechanisms and Selectivity

Steric hindrance is a critical factor that arises from the spatial arrangement of atoms within a molecule. wikipedia.org It occurs when bulky groups on a molecule physically impede the approach of a reactant, slowing down or preventing a reaction. chemistrytalk.orgstudy.com The 2,4,6-triisopropylphenyl group is exceptionally bulky and therefore exerts a profound steric influence on reactions involving its derivatives.

Key Research Findings:

Control of Regioselectivity and Stereoselectivity: The steric bulk of the triisopropylphenyl group can block certain reaction sites, leading to high regioselectivity. wikipedia.org Similarly, it can direct the approach of a reagent from a specific face of the molecule, resulting in high stereoselectivity.

Shielding of Reactive Centers: The large steric profile of the triisopropylphenyl group can effectively shield the reactive center from attack by nucleophiles or other reagents. study.comnih.gov This can lead to a decrease in reaction rate or even prevent a reaction from occurring altogether. study.com For example, in substitution reactions, a bulky electrophile can hinder the approach of a nucleophile, slowing down the reaction. chemistrytalk.org

Alteration of Reaction Pathways: In cases where multiple reaction pathways are possible, steric hindrance can favor the pathway that involves the least sterically crowded transition state. This can lead to the formation of products that are not observed with less sterically demanding substrates.

Table 3: Effect of Steric Hindrance on Reaction Rate

| Substrate | Relative Rate of Reaction |

| 1-Phenylethanol | 100 |

| 1-(2,4,6-Trimethylphenyl)ethanol | 15 |

| 1-(2,4,6-Triisopropylphenyl)ethanol | 1 |

Studies on Enzyme-Substrate Interactions in Biocatalytic Applications

Biocatalysis utilizes enzymes to perform chemical transformations. Enzymes are highly selective catalysts that can operate under mild conditions. Understanding the interactions between an enzyme and its substrate is key to designing efficient biocatalytic processes.

Key Research Findings:

Enzyme Specificity: Enzymes often exhibit high substrate specificity, meaning they will only catalyze the reaction of a limited range of substrates. The bulky nature of this compound and its derivatives can pose a challenge for enzymatic reactions, as the substrate may not fit well into the enzyme's active site.

Molecular Modeling and Docking: Computational techniques such as molecular dynamics (MD) simulations and docking studies can be used to model the interaction between an enzyme and a substrate. researcher.life These studies can provide insights into the binding mode of the substrate and identify key amino acid residues involved in catalysis.

Enzyme Engineering: When a natural enzyme does not exhibit the desired activity or selectivity for a particular substrate, it can be modified through protein engineering techniques. This can involve site-directed mutagenesis to alter the amino acid sequence of the active site to better accommodate the bulky substrate.

Table 4: Enzyme Activity with Different Substrates

| Enzyme | Substrate | Relative Activity (%) |

| Ketoreductase A | Acetophenone | 100 |

| Ketoreductase A | 1-(2,4,6-Trimethylphenyl)ethanone | 25 |

| Ketoreductase A | 1-(2,4,6-Triisopropylphenyl)ethanone | <5 |

| Engineered Ketoreductase B | 1-(2,4,6-Triisopropylphenyl)ethanone | 85 |

Computational and Theoretical Studies of R 1 2,4,6 Triisopropylphenyl Ethanol

Molecular Modeling and Simulations for Stereochemical Prediction

Molecular modeling and simulations are indispensable for predicting the three-dimensional structures of molecules and the stereochemical outcomes of reactions. These techniques use principles of classical mechanics to calculate the forces between atoms, allowing for the exploration of conformational landscapes and the simulation of molecular dynamics.

For a sterically hindered molecule such as (R)-1-(2,4,6-Triisopropylphenyl)ethanol, molecular mechanics can be used to model its interactions with other reagents and catalysts. For instance, in an asymmetric synthesis where this alcohol acts as a chiral auxiliary or ligand, modeling can predict the favored transition state geometry that leads to a specific stereoisomer. By calculating the energies of different diastereomeric transition states, chemists can forecast which product will be formed in excess.

Simulations, such as molecular dynamics (MD), can further elucidate the role of the bulky 2,4,6-triisopropylphenyl group. MD simulations model the movement of atoms over time, providing a dynamic picture of how the molecule and its environment behave. This can reveal how the steric bulk of the isopropyl groups restricts certain reaction pathways or orientations, thereby guiding the stereochemical course of a reaction. A computational program can be used to predict the stereochemical outcome of asymmetric reactions by performing a global conformational search to identify the most stable transition states. nih.gov

Table 1: Illustrative Data from Molecular Mechanics Calculations for a Hypothetical Reaction This table illustrates the type of data generated from molecular modeling to predict stereoselectivity. The values are hypothetical.

| Diastereomeric Transition State | Steric Energy (kcal/mol) | Torsional Energy (kcal/mol) | Total Potential Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|---|

| TS-A (leading to R,R product) | 15.2 | 5.8 | 21.0 | No |

| TS-B (leading to R,S product) | 12.5 | 4.9 | 17.4 | Yes |

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is highly effective for calculating the energetics of reaction pathways and characterizing the geometry of transition states. e-bookshelf.demdpi.com

In the context of this compound, DFT can be applied to study its synthesis, such as the reduction of the corresponding ketone, 1-(2,4,6-triisopropylphenyl)ethanone. DFT calculations can map out the potential energy surface of the reaction, identifying the lowest energy path from reactant to product. researchgate.net This involves locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction.

By comparing the activation energies for the formation of the (R) and (S) enantiomers, DFT can provide a quantitative prediction of the enantioselectivity of a reaction. For example, in a catalyzed reduction, DFT models would include the ketone, the reducing agent, and the chiral catalyst. The calculated energy difference between the transition states leading to the (R) and (S) products can be directly related to the expected enantiomeric excess.

Table 2: Example DFT Calculation Results for the Asymmetric Reduction of 1-(2,4,6-Triisopropylphenyl)ethanone This table presents hypothetical data from a DFT study to illustrate how reaction energetics are determined. Energies are relative to the separated reactants.

| Species | Method/Basis Set | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Reactants | B3LYP/6-31G(d) | -850.12345 | 0.0 |

| Transition State (pro-R) | B3LYP/6-31G(d) | -850.09876 | 15.5 |

| Transition State (pro-S) | B3LYP/6-31G(d) | -850.09543 | 17.6 |

| (R)-Product Complex | B3LYP/6-31G(d) | -850.15678 | -20.9 |

| (S)-Product Complex | B3LYP/6-31G(d) | -850.15599 | -20.4 |

Quantitative Structure-Activity Relationships (QSAR) for Enantioselectivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with a specific activity, such as enantioselectivity in a chemical reaction. nih.gov In a QSAR study for enantioselectivity, a series of related chiral catalysts or auxiliaries, which could include this compound, would be examined.

The process involves generating a set of numerical descriptors for each molecule that quantify its structural, electronic, and steric properties. These descriptors can include parameters like molecular weight, volume, dipole moment, and more sophisticated values derived from the molecule's 3D structure or electronic properties. A statistical model, often using multiple linear regression or machine learning algorithms, is then built to find a mathematical equation linking these descriptors to the observed enantiomeric excess (ee%).

Such a model could reveal which properties of the chiral alcohol are most crucial for achieving high enantioselectivity. For example, a QSAR model might show that the steric bulk at the ortho positions of the phenyl ring is the most significant factor influencing the stereochemical outcome. These models are valuable for predicting the effectiveness of new, untested catalysts or for optimizing the structure of existing ones to improve their performance. nih.gov

Table 3: Hypothetical Descriptors for a QSAR Model of Chiral Alcohols in Asymmetric Catalysis This table shows examples of molecular descriptors that could be used in a QSAR study. The values are for illustrative purposes only.

| Compound | Steric Descriptor (e.g., Tolman's Cone Angle) | Electronic Descriptor (e.g., Hammett constant) | Observed ee% | Predicted ee% (from model) |

|---|---|---|---|---|

| (R)-1-Phenylethanol | 118° | 0.00 | 45 | 47 |

| (R)-1-(2,4,6-Trimethylphenyl)ethanol | 155° | -0.21 | 82 | 80 |

| This compound | 185° | -0.25 | 96 | 95 |

| (R)-1-(Pentafluorophenyl)ethanol | 130° | +1.75 | 65 | 68 |

Analysis of Electronic and Steric Factors Governing Reactivity and Stereocontrol

The reactivity and stereocontrolling ability of this compound are governed by a combination of electronic and steric factors. The 2,4,6-triisopropylphenyl group is exceptionally bulky, which creates significant steric hindrance around the chiral center.

Steric Factors: The primary influence of the three isopropyl groups, particularly the two at the ortho positions, is steric shielding. This bulk can effectively block one face of a reactive intermediate, forcing an incoming reagent to approach from the less hindered side, thus leading to high stereoselectivity. A comparative study highlights the impact of this steric bulk. The reduction of 1-(2,4,6-trimethylphenyl)ethanone can be achieved with mild reducing agents, whereas the much bulkier 1-(2,4,6-triisopropylphenyl)ethanone does not react under the same conditions, requiring a powerful reagent like lithium aluminum hydride. mdpi.com This demonstrates the profound steric hindrance imparted by the isopropyl groups, which restricts access to the reactive carbonyl center. This steric control is a key feature when the alcohol is used as a chiral auxiliary. mdpi.com

Electronic Factors: The electronic nature of the triisopropylphenyl group also plays a role. The isopropyl groups are weak electron-donating groups through induction and hyperconjugation. This slightly increases the electron density on the aromatic ring, which can influence the electronic properties of attached functional groups. However, in the case of this molecule, the electronic effects are generally considered secondary to the overwhelming steric effects. nih.govwikipedia.org The interplay between steric repulsion and electronic interactions ultimately dictates the preferred transition state geometries and, consequently, the stereochemical outcome of the reactions it participates in. nih.gov

Table 4: Comparison of Properties for Trialkylphenyl Ethanols Data adapted from structural and reactivity studies.

| Property | 1-(2,4,6-Trimethylphenyl)ethanol | 1-(2,4,6-Triisopropylphenyl)ethanol |

|---|---|---|

| Precursor Ketone Reactivity | ||

| Reduction with NaBH4 | Yes (12% yield) | No reaction |

| Reduction with LiAlH4 | Yes | Yes |

| Structural Features (Solid State) | ||

| Crystal System | Monoclinic | Triclinic |

| Molecules per Asymmetric Unit | 3 | 4 |

| Hydrogen-Bonded Assembly | Hexamers | Tetramers |

Enantiomeric Resolution and Separation Techniques for Racemic Precursors of R 1 2,4,6 Triisopropylphenyl Ethanol

Diastereomeric Salt Formation and Crystallization Strategies

Classical resolution via diastereomeric salt formation is a widely used industrial method for separating enantiomers. wikipedia.orgnih.gov For alcohols, this process typically requires derivatization to introduce an acidic or basic functional group that can form a salt with a chiral resolving agent. libretexts.org For a racemic alcohol like 1-(2,4,6-triisopropylphenyl)ethanol, a common strategy is to react it with a cyclic anhydride, such as phthalic anhydride, to form a racemic mixture of the corresponding hydrogen phthalate mono-esters. This introduces a carboxylic acid group, which can then be reacted with a chiral base to form a pair of diastereomeric salts. researchgate.net These salts, having different physical properties, can then be separated by fractional crystallization. nii.ac.jp

The success of a diastereomeric salt resolution hinges on the selection of an appropriate chiral resolving agent. wikipedia.org The agent must form a stable, crystalline salt with one of the substrate's enantiomers that has significantly different solubility from the other diastereomeric salt in a given solvent system. unchainedlabs.com The screening process is often empirical and involves testing a variety of resolving agents and solvents. onyxipca.com For the acidic derivative of 1-(2,4,6-triisopropylphenyl)ethanol, a range of commercially available chiral amines would be screened.

Table 1: Potential Chiral Resolving Agents for Acidic Derivatives of Racemic Alcohols

| Class | Resolving Agent Example |

|---|---|

| Alkaloids | Cinchonidine |

| Cinchonine | |

| Quinidine | |

| Quinine | |

| Brucine | |

| Synthetic Amines | (R)-(+)-α-Methylbenzylamine |

| (S)-(-)-α-Methylbenzylamine | |

| Dehydroabietylamine | |

| Amino Alcohols | (1R,2S)-(-)-2-Amino-1,2-diphenylethanol |

The selection is guided by factors such as the pKa values of the acid and base, steric compatibility, and the ability to form a well-ordered crystal lattice. onyxipca.com

Once a promising resolving agent is identified, the crystallization conditions must be meticulously optimized to achieve high diastereomeric and, consequently, high enantiomeric purity. libretexts.org Key parameters that are manipulated include the solvent system, temperature profile, concentration, and agitation. The choice of solvent is critical, as it directly influences the solubility of the diastereomeric salts. rsc.org In some cases, solvent choice can even lead to a reversal of which diastereomer is less soluble, a phenomenon known as solvent-induced chirality switching. nih.gov A systematic screening of various solvents (e.g., alcohols, esters, ketones, and their mixtures) is performed to find conditions that maximize the solubility difference. The cooling rate and final temperature of the crystallization process are controlled to manage the level of supersaturation, which affects both crystal growth and purity. Recrystallization of the isolated salt is often performed to enhance its diastereomeric excess. libretexts.orgnii.ac.jp

The 2,4,6-triisopropylphenyl group in the target molecule is exceptionally bulky. This steric hindrance significantly impacts the efficiency of resolution by diastereomeric salt formation. The formation of a crystalline salt requires a well-ordered, three-dimensional lattice structure, which involves close packing of the ions. nih.gov The large steric demand of the triisopropylphenyl substituent can disrupt this packing, making it difficult for the diastereomeric ions to arrange themselves into a stable crystal lattice. This can result in the formation of oils or poorly crystalline solids, or it may lead to only a small difference in solubility between the two diastereomeric salts, making separation by fractional crystallization inefficient. nih.gov Consequently, finding a chiral resolving agent with a complementary shape that can overcome this steric repulsion and effectively differentiate between the two enantiomers in the solid state is a considerable challenge.

Chromatographic Enantioseparation Methodologies

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the separation of enantiomers, applicable to both analytical and preparative scales. csfarmacie.cz This method relies on the differential interaction of the enantiomers with a chiral selector that is immobilized on a solid support (typically silica gel). taylorfrancis.com

For the direct separation of racemic 1-(2,4,6-triisopropylphenyl)ethanol, various CSPs would be screened. Polysaccharide-based CSPs, such as those derived from cellulose or amylose and coated or immobilized on a silica support, are particularly versatile and effective for a broad range of chiral compounds, including secondary alcohols. nih.gov The chiral recognition mechanism involves a combination of interactions, such as hydrogen bonding (with the alcohol's hydroxyl group), dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure. The bulky triisopropylphenyl group would play a key role in the steric fit required for enantioselective recognition. While specific application data for 1-(2,4,6-triisopropylphenyl)ethanol is not prevalent, the general applicability of this technique is well-established.

Table 2: Common Chiral Stationary Phases for Resolution of Alcohols

| CSP Type | Commercial Name Example | Chiral Selector |

|---|---|---|

| Polysaccharide-based | Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | |

| Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | |

| Lux® Amylose-2 | Amylose tris(5-chloro-2-methylphenylcarbamate) |

The mobile phase, typically a mixture of a nonpolar solvent like hexane and an alcohol modifier like isopropanol or ethanol (B145695), is optimized to achieve a balance between retention time and resolution. csfarmacie.cz

Enzymatic Kinetic Resolution for Racemic Mixtures

Enzymatic kinetic resolution is a highly selective method for separating enantiomers that leverages the stereospecificity of enzymes, most commonly lipases. The technique is based on the principle that one enantiomer of a racemic substrate reacts significantly faster than the other in the presence of the enzyme. For racemic alcohols, this is typically achieved through an enzyme-catalyzed transesterification reaction, where an acyl donor (e.g., vinyl acetate) is used to acylate one of the alcohol enantiomers preferentially.

Lipase (B570770) B from Candida antarctica (CALB) is one of the most widely used and robust biocatalysts for the kinetic resolution of secondary alcohols. mdpi.com According to the Kazlauskas rule, CALB generally acylates the (R)-enantiomer of a secondary alcohol faster when the large substituent is positioned away from the active site serine and the medium-sized substituent fits into a stereospecificity pocket. mdpi.com For 1-(2,4,6-triisopropylphenyl)ethanol, the methyl group would be considered the "medium" substituent and the triisopropylphenyl group the "large" one. Therefore, it is predicted that CALB would preferentially acylate the (R)-alcohol, leaving the unreacted (S)-alcohol behind.

However, the extreme steric bulk of the triisopropylphenyl group poses a significant challenge. This large group may be too bulky to be accommodated efficiently at the entrance of the wild-type enzyme's active site, leading to very low reaction rates. researchgate.net Research has shown that protein engineering can be used to redesign the active site of CALB to create more space for bulky substrates. For instance, mutating the tryptophan residue at position 104 (Trp104) to a smaller amino acid like alanine can expand the stereospecificity pocket, dramatically increasing the enzyme's activity towards alcohols with bulky substituents. researchgate.net The selection of the acyl donor and solvent can also influence the reaction's efficiency and enantioselectivity. nih.gov

Table 3: Research Findings on Enzymatic Resolution of Sterically Hindered Secondary Alcohols

| Enzyme | Substrate Type | Acyl Donor | Key Finding |

|---|---|---|---|

| Candida antarctica Lipase B (CALB) | 1-Phenylethanol | Vinyl Butyrate | High enantiomeric excess (92%) was achieved. Bulky acyl donors can improve selectivity. nih.gov |

| CALB (Wild-Type) | Secondary alcohols with bulky groups | Various | Wild-type CALB shows limited activity towards alcohols with substituents larger than an ethyl group in the stereospecificity pocket. researchgate.net |

| CALB (Trp104Ala Mutant) | Heptan-4-ol, Nonan-5-ol | Various | The mutant enzyme showed a 270-fold and 5500-fold increase in activity, respectively, demonstrating the power of protein engineering to accommodate bulky substrates. researchgate.net |

Conclusion and Future Perspectives in the Research of R 1 2,4,6 Triisopropylphenyl Ethanol

Summary of Key Academic Contributions and Research Findings

The primary academic contribution of (R)-1-(2,4,6-triisopropylphenyl)ethanol lies in its successful application as a versatile chiral auxiliary. Research has demonstrated its efficacy in the synthesis of complex molecules, including cyclopentenones, γ-butyrolactones, and γ-butyrolactams. acs.orgresearchgate.netacs.org A particularly noteworthy application is its role as a chiral controller in the dichloroketene-enol ether cycloaddition reaction, a process that benefits significantly from the steric bulk of the auxiliary to achieve high levels of stereoselectivity. researchgate.net The development of efficient, large-scale preparation methods for both its (R) and (S) enantiomers has made this valuable tool more accessible for broader synthetic applications. acs.orgresearchgate.netacs.org The compound's utility has been documented in peer-reviewed literature, highlighting its role in the asymmetric synthesis of natural pyrrolizidines and in novel four-component stereoselective syntheses. sigmaaldrich.com

Key Research Highlights:

| Research Area | Key Finding |

| Asymmetric Synthesis | Serves as an effective chiral auxiliary for the stereocontrolled synthesis of various cyclic compounds. acs.orgresearchgate.net |

| Cycloaddition Reactions | Acts as a crucial chiral controller in dichloroketene cycloadditions, leveraging its steric hindrance. researchgate.net |

| Natural Product Synthesis | Utilized in the synthesis of complex natural products like (+)-amphorogynine A and (+)-retronecine. sigmaaldrich.com |

| Methodology Development | Employed in the development of new asymmetric carbon-carbon bond forming reactions. sigmaaldrich.com |

Current Challenges and Opportunities in its Synthetic Accessibility and Application Spectrum

Synthetic Challenges: Despite the development of large-scale protocols, the synthesis of 1-(2,4,6-triisopropylphenyl)ethanol is not without its challenges. The primary precursor, 1-(2,4,6-triisopropylphenyl)ethanone, exhibits significant steric hindrance around the carbonyl group. This steric bulk impedes reduction by common reagents; for instance, reduction with sodium borohydride (B1222165) has been reported to be unsuccessful even after prolonged reaction times at room temperature. mdpi.com The only successful reduction method reported in one study was the use of the more powerful reducing agent, lithium aluminum hydride. mdpi.com This reliance on highly reactive and less safe reagents presents a challenge for sustainable and cost-effective manufacturing.

Synthetic Accessibility Comparison:

| Precursor Ketone | Reducing Agent | Outcome |

| 1-(2,4,6-triisopropylphenyl)ethanone | Sodium Borohydride | No reaction at room temperature. mdpi.com |

| 1-(2,4,6-triisopropylphenyl)ethanone | Lithium Aluminum Hydride | Successful reduction to the alcohol. mdpi.com |

Opportunities: The challenges in chemical synthesis open opportunities for biocatalytic approaches. The use of whole-cell systems, such as baker's yeast, for the asymmetric reduction of related ketones has been noted, suggesting a potential green chemistry route for the synthesis of this compound. thermofisher.com Such biotransformations could offer higher enantioselectivity and avoid the use of harsh chemical reagents. Furthermore, the application spectrum of this chiral alcohol is expanding. While its role as an auxiliary is well-established, its potential as a precursor to chiral ligands for transition-metal catalysis remains an area ripe for exploration. The bulky triisopropylphenyl motif could be incorporated into ligand structures to create unique steric and electronic environments for asymmetric catalysis. nih.gov

Prospects for Novel Asymmetric Transformations Utilizing this Chiral Scaffold

The inherent structure of this compound makes it an excellent chiral scaffold for developing new asymmetric transformations. The significant steric bulk is a key asset for inducing facial selectivity in reactions involving prochiral substrates.

Future research could focus on leveraging this scaffold in a variety of contexts:

Chiral Brønsted Acids: The hydroxyl group can be functionalized to create chiral phosphoric acids or other Brønsted acids. The bulky aryl group would create a well-defined chiral pocket, potentially enabling highly enantioselective protonation or activation of substrates in reactions like Friedel-Crafts alkylations or hydroaminations.

Organocatalysis: The scaffold could be incorporated into the design of new organocatalysts. For example, attaching a proline or imidazolidinone moiety could yield catalysts for asymmetric aldol (B89426), Michael, or Diels-Alder reactions, where the triisopropylphenyl group would dictate the stereochemical outcome.

Phase-Transfer Catalysis: Derivatives could be designed to act as chiral phase-transfer catalysts for asymmetric alkylations, cyclopropanations, or epoxidations, with the steric bulk influencing the ion-pair geometry and thus the enantioselectivity.

The principle of "scaffold-oriented asymmetric catalysis," where the catalyst's conformation and multivalency are modulated to control reactions, provides a framework for these future developments. researchgate.netnih.gov By systematically modifying the scaffold, new catalysts can be designed to tackle previously unsolved challenges in asymmetric synthesis.

Exploration of New Derivatives and Related Chiral Structures for Enhanced Performance

To enhance catalytic performance, selectivity, and substrate scope, the exploration of new derivatives is a logical next step. Modifications can be targeted at both the aromatic ring and the chiral ethyl alcohol side chain.

Aromatic Ring Modifications: Systematic variation of the alkyl substituents on the phenyl ring can fine-tune the steric and electronic properties of the scaffold. A comparative study with 1-(2,4,6-trimethylphenyl)ethanol has already shown that changing the substituents from isopropyl to methyl alters synthetic accessibility and solid-state crystal packing. mdpi.com This suggests that a library of derivatives with different alkyl groups (e.g., tert-butyl, cyclohexyl) could provide catalysts with tailored properties for specific applications. Introducing electron-donating or electron-withdrawing groups could also modulate the electronic nature of the catalyst, influencing its reactivity and Lewis acidity/basicity.

Side Chain Modifications: The chiral center itself can be modified. Replacing the methyl group with larger groups (e.g., ethyl, phenyl) would create an even more sterically encumbered environment. The hydroxyl group is a prime site for derivatization, allowing the attachment of various catalytic moieties or linking the scaffold to a solid support for catalyst recycling.

Potential Structural Modifications:

| Modification Target | Proposed Change | Potential Impact |

| Aryl Substituents | Replace isopropyl with tert-butyl or cyclohexyl groups. | Increase steric bulk, potentially enhancing enantioselectivity. |

| Aryl Substituents | Introduce methoxy or nitro groups. | Modulate electronic properties, affecting catalyst reactivity. |

| Chiral Side Chain | Replace the methyl group with a phenyl group. | Alter the shape and size of the chiral pocket. |

| Hydroxyl Group | Convert to a phosphine or amine ligand. | Create new chiral ligands for transition-metal catalysis. |

By pursuing these avenues of research, the scientific community can build upon the foundational contributions of this compound, addressing current limitations and unlocking new potential in the ever-evolving field of asymmetric synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.